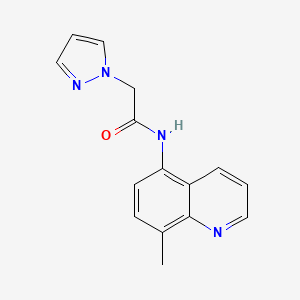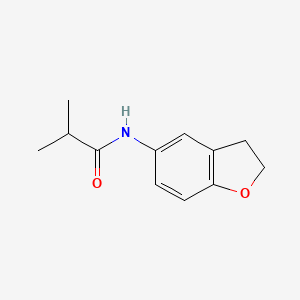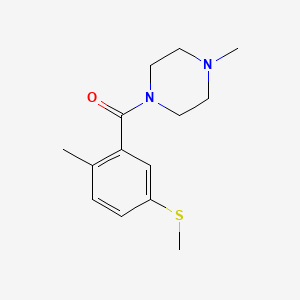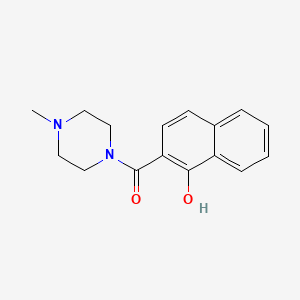
N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been studied extensively for its potential application in cancer treatment. This compound has shown promising results in preclinical studies, and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.
Mecanismo De Acción
N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide selectively binds to BTK, preventing its activation and downstream signaling. This leads to a decrease in the survival and proliferation of cancer cells, and an increase in their apoptosis. N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide has also been shown to inhibit other proteins involved in cancer cell growth and survival, including AKT and ERK.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide has been shown to have a potent anti-tumor effect in a variety of cancer cell lines and animal models. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, while leaving normal cells relatively unaffected. N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide is its selectivity for BTK, which makes it a promising candidate for cancer treatment with fewer side effects. However, N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide is still in the early stages of clinical development, and its efficacy and safety in humans have not been fully established. In addition, the synthesis of N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide is complex and may pose challenges for large-scale production.
Direcciones Futuras
There are several potential future directions for research on N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide. One area of interest is the development of combination therapies that include N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide, as well as other targeted therapies or immunotherapies. Another potential direction is the investigation of N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide in other types of cancer, such as lymphoma or leukemia. Finally, further research is needed to fully understand the mechanism of action of N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide and its potential impact on cancer treatment.
Métodos De Síntesis
The synthesis of N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide involves several steps, including the reaction of 2-furancarboxaldehyde with 2,3-dimethylphenylacetonitrile to form an intermediate compound. This intermediate is then reacted with methylmagnesium bromide to yield the final product, N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide has been the subject of numerous scientific studies, with a focus on its potential as a cancer treatment. Research has shown that N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide inhibits a protein called Bruton's tyrosine kinase (BTK), which plays a key role in the growth and survival of cancer cells. By inhibiting BTK, N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide can prevent the proliferation of cancer cells and induce their death.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-6-4-8-14(12(11)2)15(17)16(3)10-13-7-5-9-18-13/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSBXAWUKDOGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N(C)CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Azetidin-1-yl-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7474494.png)



![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)

![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)

![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)


